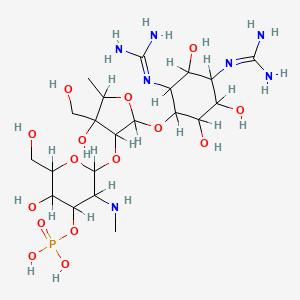
2-Hidroxiquinolina-4-carboxilato de etilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 2-hydroxyquinoline-4-carboxylate derivatives often involves condensation reactions, starting from commercially available aminobenzoic acids. For example, a convenient synthesis route begins with the conversion of anthranilic acids to isatoic anhydrides, followed by reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines (Jentsch et al., 2018). Alternative methods include one-pot reactions and the utilization of green chemistry principles to enhance synthesis efficiency and reduce environmental impact (Ukrainets et al., 2013).
Molecular Structure Analysis
Detailed structural analysis of ethyl 2-hydroxyquinoline-4-carboxylate derivatives reveals the planarity of the oxoquinoline unit and its substituents' spatial orientation. Crystal structure and Hirshfeld surface analysis provide insights into the compound's molecular geometry, including bond lengths and angles, contributing to its chemical reactivity and interaction potential (Baba et al., 2019).
Chemical Reactions and Properties
Ethyl 2-hydroxyquinoline-4-carboxylate undergoes various chemical reactions, highlighting its versatility. These reactions include esterification, cyclization, and reactions with phosphorus oxychloride to yield chloro derivatives. The reactivity is influenced by the presence of functional groups, enabling the synthesis of a broad range of chemical entities (Ukrainets et al., 2009).
Aplicaciones Científicas De Investigación
Aplicaciones anticancerígenas
Los derivados del 2-hidroxiquinolina-4-carboxilato de etilo se han estudiado por sus posibles propiedades anticancerígenas. Los motivos de quinolina están presentes en varios agentes terapéuticos y han mostrado un amplio espectro de bio-respuestas, incluidas las actividades anticancerígenas {svg_1}. La capacidad del compuesto para interferir con la proliferación de células cancerosas lo convierte en un candidato para futuras investigaciones en oncología.
Propiedades antioxidantes
La investigación indica que los derivados de quinolina exhiben propiedades antioxidantes significativas {svg_2}. Estas propiedades son cruciales para combatir el estrés oxidativo, que está implicado en numerosas enfermedades, incluidos los trastornos neurodegenerativos y las enfermedades cardiovasculares.
Actividad antiinflamatoria
La actividad antiinflamatoria de los compuestos de quinolina se ha documentado, lo que sugiere que el this compound podría utilizarse en el desarrollo de nuevos fármacos antiinflamatorios {svg_3}. Esta aplicación es particularmente relevante en el tratamiento de enfermedades inflamatorias crónicas.
Actividad antimalárica
Los derivados de quinolina tienen una larga historia de uso en medicamentos antimaláricos. La similitud estructural del this compound con otros antimaláricos basados en quinolina apunta a su posible aplicación en este campo {svg_4}.
Efectos antimicrobianos y antibacterianos
El compuesto ha mostrado promesa en aplicaciones antimicrobianas y antibacterianas. Su efectividad contra varias cepas bacterianas lo convierte en un activo valioso en el desarrollo de nuevos antibióticos {svg_5}.
Síntesis de fármacos y bioquímica
El this compound sirve como intermedio en la síntesis de moléculas de fármacos más complejas. Su papel en la síntesis de fármacos está respaldado por su solubilidad en agua y disolventes orgánicos polares, lo que lo hace versátil para diversas aplicaciones bioquímicas.
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 2-hydroxyquinoline-4-carboxylate is a derivative of the quinoline scaffold, which is a privileged structure in medicinal chemistry . Quinolines and their derivatives have been reported to harbor vast therapeutic potential . .
Mode of Action
Quinolines and their derivatives are known to interact with various biological targets, leading to a range of therapeutic effects
Biochemical Pathways
Quinolines and their derivatives have been reported to influence various biochemical pathways, contributing to their broad spectrum of bio-responses .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored under nitrogen . These properties could potentially impact its bioavailability and pharmacokinetics.
Result of Action
Quinolines and their derivatives have been reported to have anticancer, antibacterial, antiviral, and other therapeutic effects .
Action Environment
It’s known that the compound should be stored under nitrogen , suggesting that exposure to certain environmental conditions could potentially affect its stability.
Propiedades
IUPAC Name |
ethyl 2-oxo-1H-quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-11(14)13-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHATVQLTWYSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203115 | |
| Record name | 4-Ethoxycarbonyl-2-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24784030 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5466-27-3 | |
| Record name | 4-Ethoxycarbonyl-2-quinolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5466-27-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethoxycarbonyl-2-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(8S,9R,10S,13S,14S,17S)-17-acetyl-6-methoxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1202173.png)
![(2S)-2-[[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]amino]-3-hydroxypropanoic acid](/img/structure/B1202174.png)


![2,2'-([1,1'-Biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid](/img/structure/B1202180.png)